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Compound of Interest

Compound Name:
4-Ethoxy-3-imidazol-1-ylmethyl-

benzaldehyde

CAS No.: 876708-60-0

Cat. No.: B3162203

Get Quote

Compound Identity: 3-((1H-imidazol-1-yl)methyl)-4-ethoxybenzaldehyde Application:

Pharmaceutical Intermediate (Imidazole-based scaffolds)

Executive Summary & Compound Profile
CAS 876708-60-0 is a bifunctional aromatic intermediate characterized by a basic imidazole

moiety and an electrophilic aldehyde. Its fragmentation under Electrospray Ionization (ESI) is

driven by the protonation of the imidazole nitrogen, leading to a distinct "benzyl-split"

mechanism.
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Property Specification

Formula C₁₃H₁₄N₂O₂

Monoisotopic Mass 230.1055 Da

[M+H]⁺ Precursor 231.1128 m/z

Key Functional Groups Ethoxy ether, Benzaldehyde, N-Benzylimidazole

Ionization Mode
ESI Positive (Preferred due to Imidazole pKa

~7.[1]0)

Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended.

This setup prioritizes the stabilization of the protonated precursor prior to Collision-Induced

Dissociation (CID).

Methodology
Sample Preparation: Dissolve 1 mg of CAS 876708-60-0 in 1 mL of Methanol:Water (50:50)

with 0.1% Formic Acid.[1] The acid is critical to ensure full protonation of the imidazole ring (

).[1]

Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole MS.

Source Parameters:

Capillary Voltage: 3.5 kV (Standard ESI+)[1]

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile ethoxy

group).

Collision Energy (CE): Ramp from 10 eV to 40 eV to observe sequential losses.
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The fragmentation of CAS 876708-60-0 follows three competitive pathways governed by

charge localization on the imidazole ring.

Pathway A: The Ethylene Loss (Characteristic Ether
Cleavage)[1]

Mechanism: The ethoxy group at the para position undergoes a 4-center elimination or

homolytic cleavage, expelling a neutral ethylene molecule (

, 28 Da).[1]

Transition:

Significance: This confirms the presence of the ethyl ether.[1] If the group were methoxy, you

would see a loss of 15 Da (methyl radical) or 30 Da (formaldehyde), not 28 Da.[1]

Pathway B: The Imidazole Cleavage (Benzylic Scission)
[1]

Mechanism: The bond between the benzylic carbon and the imidazole nitrogen is weakened

by the stability of the resulting ions.[1]

Route B1 (Charge on Imidazole): Formation of the protonated imidazole ion.[1]

Transition:

(Imidazole ring + H).

Route B2 (Charge on Benzyl): Loss of neutral imidazole to form a substituted benzyl

cation (which often rearranges to a tropylium ion).[1]

Transition:

(Benzaldehyde-ethoxy-benzyl cation).[1]

Pathway C: Decarbonylation (Aldehyde Loss)[1]
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Mechanism: Loss of Carbon Monoxide (CO, 28 Da) from the aldehyde moiety.[1] This usually

occurs after the initial stabilization or in competition with ethylene loss.[1]

Transition:

(Phenol derivative losing CO).[1]

Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of ion dissociation for CAS 876708-60-0.

Precursor Ion [M+H]+
m/z 231.11

Fragment A
[M+H - C2H4]+

m/z 203.08
(Loss of Ethylene)

- 28 Da (C2H4)

Fragment B
[M+H - Imidazole]+

m/z 163.06
(Benzyl Cation)

- 68 Da (Imidazole)

Fragment C
[Imidazole+H]+

m/z 69.04
(Fingerprint Ion)

Charge Retention on Imidazole

Fragment D
[m/z 203 - CO]+

m/z 175.08
(Decarbonylation)

- 28 Da (CO)

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation tree for CAS 876708-60-0 showing competitive loss of

ethylene and imidazole moieties.

Comparative Analysis: Performance vs. Alternatives
When validating this intermediate, researchers often face choices regarding ionization

techniques and distinguishing it from structural analogs.[1]

Comparison 1: ESI vs. APCI
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Feature
Electrospray

Ionization (ESI)

Atmospheric

Pressure Chemical

Ionization (APCI)

Verdict

Sensitivity

High. The basic

imidazole nitrogen

protonates readily in

solution.[1]

Moderate. Requires

gas-phase proton

transfer.[1]

Use ESI. It provides a

cleaner background

and higher intensity

for the parent ion.[1]

In-Source

Fragmentation

Low (Soft ionization).

[1]

High (Thermal

degradation).[1]

Use ESI to preserve

the labile ethoxy

group for MS/MS

analysis.[1]

Comparison 2: Distinguishing from Impurities
Vs. Des-ethyl Impurity (Phenol analog): The impurity will have a precursor of m/z 203.[1] In

CAS 876708-60-0, m/z 203 is a product ion.[1] If you see m/z 203 in the MS1 scan (before

fragmentation), your sample is degraded or impure.[1]

Vs. Reduced Alcohol Impurity: If the aldehyde reduces to an alcohol during storage, the

precursor shifts to m/z 233 (+2 Da).[1] The loss of water (-18 Da) will become the dominant

pathway for the alcohol, which is absent in the aldehyde spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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